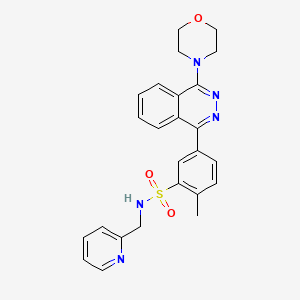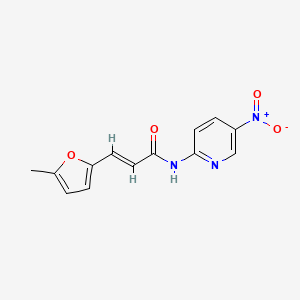![molecular formula C19H30N4O2 B5396393 N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5396393.png)
N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine, also known as BMS-986165, is a small-molecule inhibitor of TYK2 and JAK1. It is currently being studied for its potential use in treating autoimmune disorders such as psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine works by selectively inhibiting the activity of TYK2 and JAK1, which are involved in the signaling pathways of cytokines such as interleukin-23 (IL-23), IL-12, and type I interferons. By blocking these pathways, N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine reduces the inflammation and immune response associated with autoimmune disorders.
Biochemical and Physiological Effects:
N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine has been shown to reduce the levels of cytokines such as IL-23, IL-12, and interferon-gamma (IFN-γ) in preclinical studies. It has also been shown to decrease the number of inflammatory cells in the skin and gut of animal models. In clinical trials, N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine has been shown to improve skin clearance and reduce disease activity in patients with psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine is its selectivity for TYK2 and JAK1, which reduces the risk of off-target effects. However, its potency may also make it difficult to use in certain lab experiments. Additionally, the mechanism of action of N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine may not be effective for all autoimmune disorders, and further research is needed to determine its efficacy for different diseases.
Zukünftige Richtungen
There are several potential future directions for research on N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine. One area of interest is its potential use in combination with other drugs for the treatment of autoimmune disorders. Another area of research is the development of biomarkers to predict response to treatment with N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine. Additionally, further studies are needed to determine the long-term safety and efficacy of N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine in patients with autoimmune diseases.
Synthesemethoden
The synthesis of N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine involves the reaction of 5-bromo-2-chloropyridine with N-butyl-4-morpholinecarboxamide in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-morpholin-4-ylpiperidine-1-carboxylic acid tert-butyl ester to form the final product.
Wissenschaftliche Forschungsanwendungen
N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine has shown promising results in preclinical studies for the treatment of autoimmune diseases. It has been shown to inhibit the activity of TYK2 and JAK1, which are involved in the signaling pathways of several cytokines that contribute to the development of autoimmune disorders. In a phase 2 clinical trial for psoriasis, N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine demonstrated significant improvement in skin clearance compared to placebo.
Eigenschaften
IUPAC Name |
[6-(butylamino)pyridin-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-2-3-8-20-18-5-4-16(15-21-18)19(24)23-9-6-17(7-10-23)22-11-13-25-14-12-22/h4-5,15,17H,2-3,6-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCCBKRCLSFSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5396311.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5396315.png)
![4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)
![1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B5396328.png)
![N,N-dimethyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-naphthalenamine](/img/structure/B5396332.png)

![ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396335.png)
![1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B5396346.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5396367.png)
![N~2~-methyl-N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5396368.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5396380.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide](/img/structure/B5396387.png)
![4-({(2R,5S)-5-[(5-ethylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5396398.png)